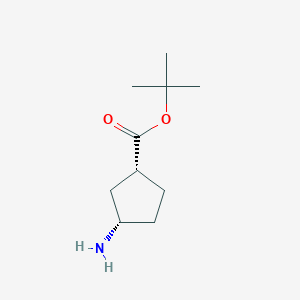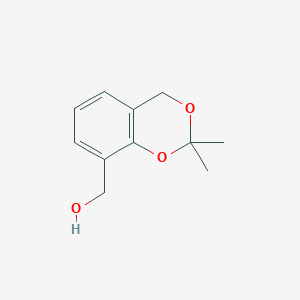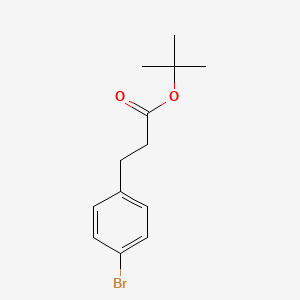![molecular formula C11H17N3O4 B6599240 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid CAS No. 1696030-74-6](/img/structure/B6599240.png)
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid, commonly referred to as TBCA, is an organic compound with a molecular weight of 267.34 g/mol. It is a white crystalline solid with a melting point of approximately 148°C. TBCA is used in a variety of synthetic organic chemistry applications and has been studied for its various biochemical and physiological effects.
Applications De Recherche Scientifique
TBCA has been used in a variety of scientific research applications. It has been used as a substrate for enzymes such as carboxylesterases and as a catalyst for the synthesis of various compounds. It has also been used in the synthesis of various pharmaceuticals and in the synthesis of polymers materials. Additionally, TBCA has been used in the study of various biochemical and physiological processes.
Mécanisme D'action
TBCA acts as a substrate for carboxylesterases, which are enzymes that catalyze the hydrolysis of ester bonds in organic compounds. TBCA is hydrolyzed by carboxylesterases to form imidazole-4-carboxylic acid and tert-butyl alcohol. The hydrolysis of TBCA is an important reaction in the synthesis of various pharmaceuticals and polymers.
Biochemical and Physiological Effects
TBCA has been studied for its effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels and can have a variety of effects on the body, including increased alertness and improved cognitive function. In addition, TBCA has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. This inhibition can lead to anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
TBCA has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, TBCA can be toxic in high concentrations and should be handled with care.
Orientations Futures
There are many potential future directions for research on TBCA. Further research could be conducted on its effects on various biochemical and physiological processes, including its effects on the enzymes acetylcholinesterase and cyclooxygenase. Additionally, research could be conducted on its potential applications in the synthesis of various pharmaceuticals and polymers. Additionally, research could be conducted on the potential toxicity of TBCA and ways to reduce its toxicity. Finally, research could be conducted on the potential interactions of TBCA with other compounds and its potential synergistic effects.
Méthodes De Synthèse
TBCA is synthesized via a two-step process. In the first step, tert-butyl carbamate is reacted with 1-bromo-2-chloroethane to form tert-butyl N-(2-chloroethyl)carbamate. In the second step, the tert-butyl N-(2-chloroethyl)carbamate is reacted with 1-bromo-2-imidazole to form TBCA. The reaction is carried out in an aqueous solution at a temperature of approximately 100°C.
Propriétés
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-6-8(9(15)16)13-7-14/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXVJAQLQWHJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)

![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)

![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B6599234.png)
![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)